1: Shen F, Han Q, Xie D, Fang M, Zeng H, Deng Y. Efficacy and safety of tigecycline for the treatment of severe infectious diseases: an updated meta-analysis of RCTs. Int J Infect Dis. 2015 Aug 15. pii: S1201-9712(15)00204-0. doi: 10.1016/j.ijid.2015.08.009. [Epub ahead of print] Review. PubMed PMID: 26283551.
2: Di Bella S, Nisii C, Petrosillo N. Is tigecycline a suitable option for Clostridium difficile infection? Evidence from the literature. Int J Antimicrob Agents. 2015 Jul;46(1):8-12. doi: 10.1016/j.ijantimicag.2015.03.012. Epub 2015 May 1. Review. PubMed PMID: 25982915.
3: De Rosa FG, Corcione S, Di Perri G, Scaglione F. Re-defining tigecycline therapy. New Microbiol. 2015 Apr;38(2):121-36. Epub 2015 Apr 21. Review. PubMed PMID: 25915055.
4: Barberán J, Salso S, Alhambra A. [Tigecycline: 10 years of history and still in full force]. Rev Esp Quimioter. 2015 Apr;28(2):61-78. Review. Spanish. PubMed PMID: 25904513.
5: Brust K, Evans A, Plemmons R. Tigecycline in treatment of multidrug-resistant Gram-negative bacillus urinary tract infections: a systematic review. J Antimicrob Chemother. 2014 Oct;69(10):2606-10. doi: 10.1093/jac/dku189. Epub 2014 May 30. Review. PubMed PMID: 24879669.
6: Falagas ME, Vardakas KZ, Tsiveriotis KP, Triarides NA, Tansarli GS. Effectiveness and safety of high-dose tigecycline-containing regimens for the treatment of severe bacterial infections. Int J Antimicrob Agents. 2014 Jul;44(1):1-7. doi: 10.1016/j.ijantimicag.2014.01.006. Epub 2014 Feb 6. Review. PubMed PMID: 24602499.
7: Moya Cordero P, Ruiz-Aragón J, Molina Linde JM, Márquez-Peláez S, Motiva Sánchez V. [Evaluation of the efficacy and safety of tigecycline for treatment of respiratory tract infections: systematic review of literature]. Rev Chilena Infectol. 2013 Dec;30(6):591-7. doi: 10.4067/S0716-10182013000600002. Review. Spanish. PubMed PMID: 24522299.
8: Cilli A. [The yield of tigecycline in the treatment of community-acquired pneumonia]. Tuberk Toraks. 2013;61(2):155-61. Review. Turkish. PubMed PMID: 23875595.
9: Stein GE, Babinchak T. Tigecycline: an update. Diagn Microbiol Infect Dis. 2013 Apr;75(4):331-6. doi: 10.1016/j.diagmicrobio.2012.12.004. Epub 2013 Jan 26. Review. PubMed PMID: 23357291.
10: Okon E, Engell C, van Manen R, Brown J. Tigecycline-related pancreatitis: a review of spontaneous adverse event reports. Pharmacotherapy. 2013 Jan;33(1):63-8. doi: 10.1002/phar.1159. Review. PubMed PMID: 23307547.
11: Sun Y, Cai Y, Liu X, Bai N, Liang B, Wang R. The emergence of clinical resistance to tigecycline. Int J Antimicrob Agents. 2013 Feb;41(2):110-6. doi: 10.1016/j.ijantimicag.2012.09.005. Epub 2012 Nov 3. Review. PubMed PMID: 23127485.
12: Marot JC, Jonckheere S, Munyentwali H, Belkhir L, Vandercam B, Yombi JC. Tigecycline-induced acute pancreatitis: about two cases and review of the literature. Acta Clin Belg. 2012 May-Jun;67(3):229-32. Review. PubMed PMID: 22897076.
13: El-Herte RI, Baban TA, Kanj SS. Recurrent refractory Clostridium difficile colitis treated successfully with rifaximin and tigecycline: a case report and review of the literature. Scand J Infect Dis. 2012 Mar;44(3):228-30. doi: 10.3109/00365548.2011.616224. Epub 2011 Nov 13. Review. PubMed PMID: 22077098.
14: Giamarellou H, Poulakou G. Pharmacokinetic and pharmacodynamic evaluation of tigecycline. Expert Opin Drug Metab Toxicol. 2011 Nov;7(11):1459-70. doi: 10.1517/17425255.2011.623126. Epub 2011 Sep 30. Review. PubMed PMID: 21958044.
15: Tasina E, Haidich AB, Kokkali S, Arvanitidou M. Efficacy and safety of tigecycline for the treatment of infectious diseases: a meta-analysis. Lancet Infect Dis. 2011 Nov;11(11):834-44. doi: 10.1016/S1473-3099(11)70177-3. Epub 2011 Jul 23. Review. PubMed PMID: 21784708.
16: Larson KC, Belliveau PP, Spooner LM. Tigecycline for the treatment of severe Clostridium difficile infection. Ann Pharmacother. 2011 Jul;45(7-8):1005-10. doi: 10.1345/aph.1Q080. Epub 2011 Jul 5. Review. PubMed PMID: 21730279.
17: Yahav D, Lador A, Paul M, Leibovici L. Efficacy and safety of tigecycline: a systematic review and meta-analysis. J Antimicrob Chemother. 2011 Sep;66(9):1963-71. doi: 10.1093/jac/dkr242. Epub 2011 Jun 18. Review. PubMed PMID: 21685488.
18: Curcio D. Skin and soft tissue infections due to methicillin-resistant Staphylococcus aureus: role of tigecycline. Clin Infect Dis. 2011 Jun 15;52(12):1468-9. doi: 10.1093/cid/cir192. Epub 2011 Apr 14. Review. PubMed PMID: 21498390.
19: Cai Y, Wang R, Liang B, Bai N, Liu Y. Systematic review and meta-analysis of the effectiveness and safety of tigecycline for treatment of infectious disease. Antimicrob Agents Chemother. 2011 Mar;55(3):1162-72. doi: 10.1128/AAC.01402-10. Epub 2010 Dec 20. Review. PubMed PMID: 21173186; PubMed Central PMCID: PMC3067123.
20: Eckmann C, Dryden M. Treatment of complicated skin and soft-tissue infections caused by resistant bacteria: value of linezolid, tigecycline, daptomycin and vancomycin. Eur J Med Res. 2010 Nov 30;15(12):554-63. Review. PubMed PMID: 21163730; PubMed Central PMCID: PMC3352104.